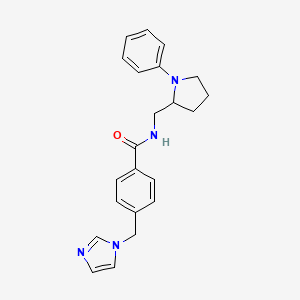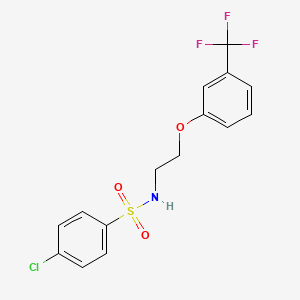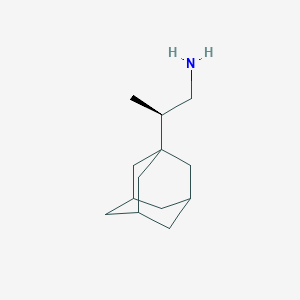
3-(1-乙酰-5-(3-溴苯基)-4,5-二氢-1H-吡唑-3-基)-6-氯-4-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a quinoline ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a fused ring structure containing a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and quinoline rings, along with various substituents. The exact structure would depend on the positions of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The polar substituents could also influence its solubility in various solvents .科学研究应用
合成和抗菌活性
已经对具有潜在抗菌特性的新型衍生物的合成进行了多项研究。例如,Ansari 和 Khan (2017) 合成了一系列新型喹啉-吡唑啉类香豆基噻唑衍生物作为抗菌剂。这些化合物,特别是那些具有氟取代香豆和苯环的化合物,表现出强大的抗菌活性,表明可以通过结构修饰来增强其效力 (Ansari & Khan, 2017).
晶体结构和 DFT 研究
已经通过晶体结构和 DFT(密度泛函理论)研究探索了衍生物的合成和结构分析。Şahin 等人 (2011) 合成了化合物,目的是通过实验数据和 DFT 计算确定其晶体和分子结构。这些研究提供了对化合物几何和电子性质的见解 (Şahin 等人,2011).
针对其他应用的合成和评估
Hussein、Ismail 和 El-Adly (2016) 的研究超出了抗菌活性,重点是合成衍生物以评估其作为润滑脂中抗氧化剂的效率。他们的研究证明了合成的喹啉酮衍生物在减少氧化方面的潜力,突出了其工业应用潜力 (Hussein, Ismail, & El-Adly, 2016).
荧光性质和理论研究
Ibrahim 等人 (2016) 对吡唑啉衍生物进行了研究,通过紫外-可见光和发射光谱分析了它们的荧光性质。他们的研究提供了对溶剂对荧光的溶剂效应的见解,并辅以 DFT 计算来了解化合物的电子结构和行为 (Ibrahim 等人,2016).
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one, which is then reduced to the corresponding amine intermediate. This amine intermediate is then coupled with 4-chloro-2-phenylquinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "4-chloro-2-phenylquinoline-3-carbaldehyde", "3-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "aniline", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one", "a. React 3-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester.", "b. React the above intermediate with hydrazine hydrate to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-amine.", "c. React the above intermediate with phosphorus oxychloride to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl chloride.", "d. React the above intermediate with 4-chloro-6-chloro-2-nitroquinoline-3-carbaldehyde in the presence of acetic anhydride to form 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one.", "Step 2: Reduction of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one", "a. React the above intermediate with sodium borohydride in the presence of acetic acid to form 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-aminoquinolin-2(1H)-one.", "Step 3: Coupling of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-aminoquinolin-2(1H)-one with 4-chloro-2-phenylquinoline-3-carbaldehyde", "a. React the above intermediate with 4-chloro-2-phenylquinoline-3-carbaldehyde in the presence of sodium hydroxide to form the final product, 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one." ] } | |
CAS 编号 |
313975-70-1 |
产品名称 |
3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |
分子式 |
C26H19BrClN3O2 |
分子量 |
520.81 |
IUPAC 名称 |
3-[2-acetyl-3-(3-bromophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19BrClN3O2/c1-15(32)31-23(17-8-5-9-18(27)12-17)14-22(30-31)25-24(16-6-3-2-4-7-16)20-13-19(28)10-11-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
InChI 键 |
KSFFLIYZLWGEAH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)